tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate
CAS No.:
Cat. No.: VC15737557
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl N-(3,4-dihydroxycyclopentyl)carbamate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14) |
| Standard InChI Key | OUKPLRJCZUQNRI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C(C1)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclopentane ring with hydroxyl groups at the 3- and 4-positions, confirmed by the IUPAC name tert-butyl -[(3S,4R)-3,4-dihydroxycyclopentyl]carbamate . The stereochemistry is explicitly defined by the descriptors in its SMILES notation:
This notation indicates the R configuration at C3 and S at C4, critical for its biological interactions and synthetic utility .
Tautomerism and Conformational Analysis
The cyclopentyl ring adopts a non-planar conformation to minimize steric strain, with the hydroxyl groups participating in intramolecular hydrogen bonding. Density functional theory (DFT) predictions suggest a puckered ring geometry, stabilizing the molecule through van der Waals interactions between the Boc group and the cyclopentane backbone .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via carbamate formation between a cyclopentylamine diol and di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves:
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Dissolving the amine in tetrahydrofuran (THF) under inert atmosphere.
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Adding Boc anhydride and a catalytic base (e.g., 4-dimethylaminopyridine).
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Stirring at room temperature for 12–24 hours .
Purification via column chromatography yields the product in >98% purity, as reported by suppliers like SAGECHEM .
Industrial-Scale Production
SAGECHEM and PharmaBlock Sciences (Nanjing) offer custom synthesis services, producing the compound at pilot and commercial scales . Key challenges include maintaining stereochemical integrity during scale-up, addressed through controlled reaction conditions and chiral chromatography .
Physicochemical Properties
Thermal and Solubility Characteristics
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pKa: , indicating moderate acidity for the hydroxyl groups .
The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water, necessitating organic solvents for most reactions .
Applications in Pharmaceutical Chemistry
Amine Protection in Drug Synthesis
The Boc group serves as a temporary protecting group for amines, enabling selective functionalization of other sites. For example, in kinase inhibitor synthesis, the compound’s hydroxyl groups are oxidized to ketones before Boc deprotection with trifluoroacetic acid (TFA) .
Case Study: Analogue Development
TCI America’s related compound, tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS 1638767-25-5), demonstrates the utility of carbamates in creating rigid, bioavailable scaffolds . By analogy, the cyclopentyl derivative may be used to synthesize constrained peptides or enzyme inhibitors .
Regulatory and Environmental Considerations
Ecotoxicology
No ecotoxicity data are available, but carbamates generally exhibit low bioaccumulation potential due to hydrolysis in aqueous environments .
Future Research Directions
Expanding Synthetic Utility
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access non-racemic mixtures .
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Polymer-supported Reagents: Facilitating greener synthesis via immobilized Boc anhydride .
Drug Discovery Applications
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